molecular formula C9H6N4O B8583699 3-(5-Oxo-1,5-dihydro-[1,2,4]triazol-4-yl)-benzonitrile

3-(5-Oxo-1,5-dihydro-[1,2,4]triazol-4-yl)-benzonitrile

Cat. No. B8583699
M. Wt: 186.17 g/mol
InChI Key: FGWWTZQEHFZUJY-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

g of 3-Aminobenzonitril were dissolved in 20 ml MeOH. 1.8 ml of trimethyl orthoformate, hydrazinecarboxylic acid methyl ester and cat. para-toluenesulfonic acid were added. The reaction mixture was heated to 65° C. for 3 h. The suspension was cooled to rt and 9 ml of NaOMe solution were added and the reaction mixture stirred at rt for 2 h. Water was added and the pH adjusted to 1 using aq. HCl (25%). The resulting suspension was filtered off and dried under vacuum. MS(ISO): 187.2 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].C([O:15][CH3:16])(OC)OC.CO[C:19]([NH:21][NH2:22])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+].Cl>CO.O>[O:15]=[C:16]1[NH:22][N:21]=[CH:19][N:1]1[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
9 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to rt
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1N(C=NN1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.